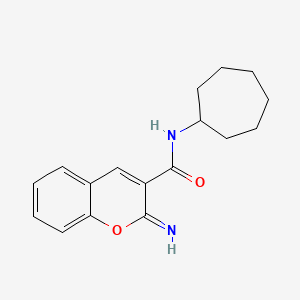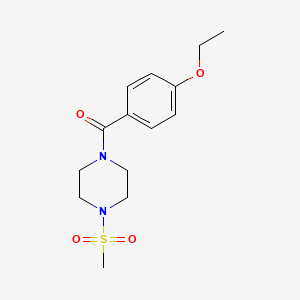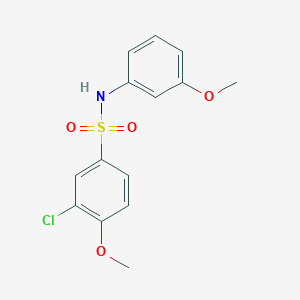
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide
Descripción general
Descripción
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide, also known as CHIC-35, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic properties. CHIC-35 belongs to the class of compounds known as chromenes, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. In cancer cells, N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. Inflammation is also believed to be inhibited by N-cycloheptyl-2-imino-2H-chromene-3-carboxamide through the inhibition of enzymes involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit DNA replication and repair, and inhibit the activity of enzymes involved in cellular processes. Inflammation is believed to be inhibited by N-cycloheptyl-2-imino-2H-chromene-3-carboxamide through the inhibition of enzymes involved in the production of inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide is its ability to inhibit the growth of cancer cells and inflammation. This makes it a promising candidate for the development of anticancer and anti-inflammatory drugs. However, there are also limitations to the use of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide in lab experiments. For example, the compound may have off-target effects, meaning that it may interact with other molecules in the cell and produce unintended effects. Additionally, the compound may be toxic to normal cells, making it difficult to use in vivo.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2-imino-2H-chromene-3-carboxamide. One area of research could focus on the development of more potent analogs of the compound, with improved efficacy and reduced toxicity. Another area of research could focus on the identification of the specific enzymes targeted by N-cycloheptyl-2-imino-2H-chromene-3-carboxamide, in order to better understand its mechanism of action. Finally, research could focus on the development of drug delivery systems that would allow for the targeted delivery of N-cycloheptyl-2-imino-2H-chromene-3-carboxamide to cancer cells or inflamed tissues, while minimizing toxicity to normal cells.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that N-cycloheptyl-2-imino-2H-chromene-3-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anticancer drugs.
Another area of research has focused on the compound's ability to inhibit the activity of enzymes involved in inflammation. Inflammation is a key factor in the development of many diseases, including arthritis and cardiovascular disease. N-cycloheptyl-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in inflammation, making it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-cycloheptyl-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-16-14(11-12-7-5-6-10-15(12)21-16)17(20)19-13-8-3-1-2-4-9-13/h5-7,10-11,13,18H,1-4,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPRJVZTZKILCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cycloheptyl-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4655041.png)
![4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine](/img/structure/B4655045.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B4655058.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B4655075.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-hydroxy-2-pyridinyl)-3-phenylpropanamide](/img/structure/B4655089.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-phenylpropanamide](/img/structure/B4655097.png)
![7-({[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4655110.png)
![5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4655116.png)

![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4655132.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4655134.png)
